3-Isopropyl-N,4-dimethylaniline
Description
Contextualization within Modern Organic Chemistry and Aromatic Amine Research
Aniline (B41778), the simplest aromatic amine, and its derivatives are foundational pillars of modern organic chemistry. wikipedia.orgbritannica.com Their significance stems from their versatile chemical reactivity and their integral role as precursors and intermediates in a vast array of commercially important products. Aromatic amines are crucial in the production of dyes, pharmaceuticals, agrochemicals, polymers, and other industrial chemicals. britannica.com
The function and efficacy of an aniline derivative are profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. These modifications can alter the compound's electronic properties, basicity, solubility, and steric profile, thereby fine-tuning its reactivity and biological activity. Polysubstituted anilines, such as 3-Isopropyl-N,4-dimethylaniline, are of particular interest as they offer a high degree of molecular diversity and three-dimensionality, which is especially valuable in the design of new drugs and materials. acs.orgsciencedaily.com The specific substitution pattern of this compound, featuring alkyl groups at the meta and para positions relative to the amino group, as well as on the nitrogen atom itself, presents a unique combination of electronic and steric effects for investigation.
Historical Trajectories and Evolution of Synthetic Methodologies for Substituted Anilines
The history of aniline synthesis dates back to the early 19th century, with its initial isolation from the destructive distillation of indigo (B80030) in 1826. wikipedia.orgbritannica.comtrc-leiden.nl The subsequent discovery of a cost-effective method for its production from the reduction of nitrobenzene (B124822) by Antoine Béchamp in 1854 was a pivotal moment, fueling the rise of the synthetic dye industry. wikipedia.orgcatalysis-kalvis.ru
Early methods for creating substituted anilines primarily relied on the nitration of a substituted benzene (B151609) ring followed by reduction, a strategy still in use today. prepchem.com Another classical approach involves the alkylation of aniline or its derivatives. britannica.com Over the decades, synthetic methodologies have evolved significantly, driven by the demand for greater efficiency, selectivity, and sustainability.
Modern synthetic chemistry has introduced a host of sophisticated techniques for the preparation of substituted anilines. These contemporary methods often provide superior control over regioselectivity and functional group tolerance, which is critical for accessing complex, polysubstituted targets.
Table 1: Evolution of Synthetic Methods for Substituted Anilines
| Method Category | Description | Significance |
| Classical Methods | ||
| Nitration & Reduction | Introduction of a nitro group onto an aromatic ring, followed by its reduction to an amine. A foundational method for aniline synthesis. wikipedia.orgcatalysis-kalvis.ru | A robust and widely used method, though sometimes lacking in regioselectivity for complex molecules. |
| Reductive Amination | Reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent. | A versatile method for forming C-N bonds. |
| Modern Methods | ||
| Catalytic Hydrogenation | Reduction of nitroaromatics using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). wikipedia.orggoogle.com | A cleaner and more efficient alternative to stoichiometric reducing agents like iron in acid (Béchamp reduction). catalysis-kalvis.ru |
| Domino Reactions | A sequence of intramolecular reactions, often catalyzed, that form complex products from simple starting materials in one pot. sciencedaily.com | Offers high atom economy and efficiency by minimizing purification steps. |
| Multi-Component Reactions | Three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants. rsc.org | Enables the rapid generation of molecular diversity and complex structures. |
| "Green" Chemistry Approaches | Methods designed to be more environmentally benign, for example, by using water as a solvent or avoiding hazardous reagents. chemrxiv.org | Reduces waste and improves the safety profile of chemical manufacturing. |
These advanced strategies allow chemists to construct intricately substituted anilines, including this compound and its isomers, with a precision that was previously unattainable.
Contemporary Academic Significance and Emerging Research Avenues for this compound
While a relatively specialized compound, this compound and its close isomers are significant as examples of polysubstituted anilines with potential applications in both agrochemical and pharmaceutical research. For instance, the related compound 3-(3-methyl-4-isopropylphenyl)-1,1-dimethylurea, derived from 3-methyl-4-isopropylaniline, is known to be a potent and selective herbicide. epo.org This highlights the potential of the isopropyl- and methyl-substituted aniline scaffold in the development of new agricultural chemicals.
The synthesis of N-alkylated and ring-substituted anilines is a vibrant area of research. For example, methods for the preparation of N-(1-ethylpropyl)-3,4-dimethylaniline via the reductive condensation of 3,4-dimethyl nitrobenzene with a ketone have been developed, showcasing efficient one-pot procedures. google.com Similarly, Friedel-Crafts-type reactions are employed to introduce isopropyl groups onto the aniline ring, as seen in the synthesis of 3-methyl-4-isopropylaniline from m-toluidine. epo.orggoogle.com
The academic interest in compounds like this compound lies in exploring how the specific arrangement of its substituents influences its chemical and biological properties. Research is focused on developing novel synthetic routes that are both efficient and scalable, and on screening these compounds for new applications. The field of medicinal chemistry, in particular, is constantly searching for novel molecular frameworks, and the underexplored chemical space of many polysubstituted anilines presents a promising frontier for the discovery of new therapeutic agents. acs.org
Scope and Objectives of Focused Scholarly Inquiry into the Compound
The primary goals of ongoing research into this compound and related compounds are multifaceted. A key objective is the development of versatile and efficient synthetic protocols. This includes optimizing reaction conditions, exploring novel catalytic systems, and designing environmentally friendly "green" synthetic pathways. chemrxiv.org
A second major focus is the thorough characterization of the compound's physicochemical properties. This data is essential for understanding its behavior and for predicting its suitability for various applications.
Finally, a significant objective is the exploration of its potential utility. Based on the demonstrated bioactivity of structurally similar anilines, a primary research avenue is the investigation of this compound as a lead compound in the development of new herbicides and pesticides. epo.org Furthermore, its structure makes it a candidate for inclusion in screening libraries for drug discovery, where its unique substitution pattern could lead to novel interactions with biological targets. acs.org Understanding the structure-activity relationships of this class of compounds will be critical for rationally designing the next generation of advanced materials and pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66789-72-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,4-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)11-7-10(12-4)6-5-9(11)3/h5-8,12H,1-4H3 |
InChI Key |
KQRYCJBFMBFSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C(C)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Isopropyl N,4 Dimethylaniline
Chemo- and Regioselective Synthesis Strategies
Achieving the desired substitution pattern—an isopropyl group at position 3, a methyl group at position 4, and two methyl groups on the amine—is a significant chemical challenge. The key is controlling the regioselectivity of the C-alkylation steps and the chemoselectivity of the N-alkylation and reduction steps.
The construction of 3-Isopropyl-N,4-dimethylaniline can be envisioned through various alkylation and amination pathways.
N-Alkylation: The N,N-dimethyl moiety is typically installed via reductive amination or by direct alkylation of a primary or secondary aniline (B41778) precursor. The use of formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction) is a classic method for exhaustive methylation of a primary amine. Alternatively, modern catalytic systems using ruthenium or other transition metals can achieve selective N-methylation using methanol (B129727), a greener methylating agent. organic-chemistry.org
C-Alkylation (Friedel-Crafts and related reactions): Introducing the isopropyl and methyl groups onto the aniline ring requires careful consideration of directing effects. Starting from N,N-dimethylaniline, a Friedel-Crafts alkylation would likely be directed to the para position due to the strong activating and para-directing nature of the dimethylamino group. A plausible synthetic route could, therefore, start from a pre-functionalized ring, such as 4-methylaniline (p-toluidine) or 2-isopropylaniline. For instance, alkylating N,N,4-trimethylaniline with an isopropylating agent would face the challenge of directing the bulky group to the sterically hindered ortho position relative to the dimethylamino group. Modern approaches using palladium catalysis with specialized ligands have shown success in directing functionalization to less conventional positions, such as meta-C-H amination, which could offer novel routes. nih.govacs.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer a powerful alternative. For example, a suitably protected 3-bromo-4-methylaniline (B27599) could be coupled with an isopropyl source. Nickel-catalyzed amination of aryl chlorides provides another avenue, potentially coupling a complex aryl chloride with dimethylamine (B145610). acs.org
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine in a single pot. wikipedia.org A potential pathway to this compound could involve the reaction of 3-isopropyl-4-methylbenzaldehyde with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ. organic-chemistry.orglibretexts.org
Key Features of Reductive Amination:
Carbonyl Precursors: Requires the synthesis of a corresponding aldehyde or ketone (e.g., 3-isopropyl-4-methylbenzaldehyde).
Reducing Agents: A variety of reducing agents can be used, from sodium borohydride (B1222165) and its derivatives (like sodium triacetoxyborohydride, STAB) to catalytic hydrogenation. organic-chemistry.orglibretexts.org STAB is particularly mild and effective for this transformation.
Direct vs. Indirect: The reaction can be performed directly by mixing the carbonyl compound, amine, and reducing agent, or indirectly by first forming the imine and then reducing it. wikipedia.org
Another major reductive pathway is the reduction of a nitro group. A synthetic sequence could involve the nitration of 1-isopropyl-2-methylbenzene, followed by separation of the desired 2-isopropyl-1-methyl-4-nitrobenzene isomer. Subsequent reduction of the nitro group to a primary amine, followed by N,N-dimethylation, would yield the target compound. Catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel is highly efficient for nitro group reduction. researchgate.netorgsyn.org
Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. wikipedia.org
Catalytic Hydrogenation: This method is inherently green as it often uses recyclable catalysts and produces water as the main byproduct. Continuous-flow hydrogenation systems further enhance safety and efficiency. researchgate.net
Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a key green principle. Recent developments have shown the feasibility of reactions like aza-Friedel–Crafts alkylations in aqueous media using recyclable Brønsted acidic ionic liquids as catalysts. acs.org
Benign Reagents: Replacing toxic reagents is crucial. For instance, dimethyl carbonate can be used as an environmentally benign methylating agent in place of methyl halides. For acetylation steps (often used for protecting groups), using catalysts like magnesium sulfate (B86663) with glacial acetic acid avoids corrosive reagents like acetic anhydride. slideshare.netijtsrd.com
A comparative table of green vs. traditional approaches is shown below.
Table 1: Comparison of Traditional and Green Synthetic Approaches| Transformation | Traditional Method | Green Alternative | Advantage of Green Approach |
|---|---|---|---|
| N-Methylation | Methyl iodide, Dimethyl sulfate | Dimethyl carbonate, Methanol with Ru catalyst organic-chemistry.org | Low toxicity, renewable feedstock (methanol) |
| Acetylation (Protection) | Acetic anhydride, Acetyl chloride ijtsrd.com | Glacial acetic acid with MgSO₄ catalyst ijtsrd.com | Avoids corrosive and lachrymatory reagents |
| Solvent Use | Dichloromethane, Toluene | Water acs.org, Ethanol, or solvent-free conditions slideshare.net | Reduced VOC emissions, lower toxicity |
| Reduction of Nitro Group | Fe/HCl, Sn/HCl | Catalytic Hydrogenation (H₂, Pd/C) researchgate.net | High atom economy, recyclable catalyst |
Development and Evaluation of Novel Reagents and Catalytic Systems in Synthesis
The synthesis of complex anilines has been revolutionized by the development of new catalysts and reagents that offer improved selectivity and efficiency.
Iron Catalysts: Earth-abundant and low-toxicity iron catalysts have emerged as a sustainable alternative to precious metal catalysts for reductive aminations, capable of converting a wide range of ketones and aldehydes into primary amines. nih.gov
Copper Catalysts: Copper-catalyzed Ullmann-type reactions are a classic method for forming C-N bonds. Modern protocols use ligands like 4-hydroxy-L-proline to enable the coupling of aryl halides with amines or hydrazines under milder conditions. organic-chemistry.org
Palladium and Nickel Catalysts: These remain the workhorses of cross-coupling chemistry. Catalyst systems based on palladium with specific ligands like DPPF or S,O-ligands can achieve highly selective C-H olefination or amination of aryl chlorides, offering precise control over functionalization. acs.orgacs.org
Novel Reagents: Reagents such as N,N'-ditosylhydrazine have been developed as stable, crystalline solids for specific transformations, offering operational simplicity over conventional methods. nih.gov
Optimization of Reaction Parameters and Mechanistic Understanding of Yield Enhancement
To maximize the yield of this compound, careful optimization of reaction conditions is essential. Parameters such as temperature, pressure, solvent, and catalyst loading can have a profound impact on reaction outcomes, including selectivity and conversion rate.
For instance, in catalytic hydrogenation processes for aniline synthesis, temperature is a critical variable. While higher temperatures increase the reaction rate, they can also lead to over-hydrogenation of the aromatic ring, reducing the yield of the desired aniline. researchgate.netacs.org
Table 2: Illustrative Optimization of Aniline Synthesis via Catalytic Hydrogenation
| Entry | Temperature (°C) | H₂ Pressure (MPa) | Flow Rate (mL/min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 40 | 1.0 | 0.5 | 85 | researchgate.net |
| 2 | 50 | 1.0 | 0.5 | 96 | researchgate.net |
| 3 | 60 | 1.0 | 0.5 | 99 | researchgate.net |
| 4 | 70 | 1.0 | 0.5 | 99 | researchgate.net |
| 5 | 60 | 1.0 | 0.25 | 99 | researchgate.net |
| 6 | 60 | 1.0 | 1.00 | 97 | researchgate.net |
| 7 | 60 | 3.0 | 0.5 | >99 | researchgate.net |
This table is illustrative, based on the optimization of a general aniline synthesis, showing how systematic variation of parameters can maximize product yield.
Mechanistic studies, often involving computational chemistry and kinetic analysis, are vital for understanding the reaction pathways. This knowledge allows chemists to rationally design conditions that favor the desired product while suppressing side reactions. For example, understanding the mechanism of catalyst deactivation can lead to strategies to extend catalyst lifetime, a key factor in large-scale production. researchgate.net
Process Chemistry Investigations and Scalability Considerations for Industrial Research
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges. Process chemistry focuses on developing safe, robust, cost-effective, and environmentally friendly manufacturing processes.
Key Scalability Considerations:
Cost and Availability of Raw Materials: Starting materials must be readily available and affordable. A synthetic route that relies on an expensive, multi-step synthesis of a precursor may not be commercially viable.
Catalyst Efficiency and Lifetime: For catalytic processes, the cost, loading (amount needed), and recyclability of the catalyst are paramount. A highly efficient catalyst that can be used for many cycles without losing activity is ideal. acs.org
Reaction Conditions: Extreme temperatures or pressures require specialized and expensive equipment. Reactions that proceed under mild conditions are preferred. wikipedia.org
Safety: The potential for runaway reactions (exotherms), the handling of pyrophoric or toxic reagents, and the generation of high pressures must be carefully managed.
Work-up and Purification: Isolation of the final product must be efficient. Processes that yield a high-purity product through simple filtration or extraction are superior to those requiring multi-step chromatographic purification. acs.org
Waste Management: The environmental impact of waste streams must be minimized, aligning with green chemistry principles.
The development of one-pot, multi-component reactions is particularly attractive for industrial applications as it reduces the number of unit operations, saving time, energy, and resources, and minimizing waste. acs.orgacs.org
Iii. Derivatization and Advanced Structural Analogues of 3 Isopropyl N,4 Dimethylaniline
Synthesis of Novel Structural Analogues and Congeners with Varied Substitutions
The generation of new analogues of 3-Isopropyl-N,4-dimethylaniline hinges on established and innovative synthetic methodologies that modify its core structure at three key positions: the aromatic nucleus, the nitrogen atom, and the isopropyl side-chain.
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the dimethylamino group and the weaker activating effects of the alkyl groups (isopropyl and methyl). evitachem.com This inherent reactivity allows for the introduction of a variety of functional groups at the positions ortho and para to the powerful dimethylamino director.
Common electrophilic substitution reactions applicable to this scaffold include:
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using nitrating agents. These nitro-derivatives are valuable intermediates that can be subsequently reduced to form additional amino groups or undergo other transformations. evitachem.com
Acylation: Friedel-Crafts acylation can introduce acyl groups (R-C=O), creating ketone derivatives. This functionalization alters the electronic properties of the ring and provides a handle for further synthetic elaboration. evitachem.com
Sulfonylation: The introduction of a sulfonyl group (–SO₂R) can be achieved through reactions with sulfonyl chlorides, yielding sulfonamide derivatives if the reaction occurs at the nitrogen or aryl sulfones if at the ring. These groups are significant for their ability to act as key structural motifs in various chemical applications.
Halogenation: The ring can be halogenated with agents like N-bromosuccinimide or N-chlorosuccinimide to introduce bromine or chlorine atoms, which are useful for subsequent cross-coupling reactions.
A more advanced strategy for functionalization involves sulfoniumization, where polycyclic aromatic compounds are solubilized and functionalized in a one-step protocol using a diaryl sulfoxide. rsc.org This method could potentially be adapted to create water-soluble sulfonium (B1226848) salt derivatives of this compound, enabling unique reactivity.
Table 1: Aromatic Ring Functionalization Reactions
| Reaction Type | Reagent Example | Product Type | Potential Impact on Reactivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-aryl derivative | Ring deactivation; intermediate for amines |
| Acylation | Acetyl chloride/AlCl₃ | Aryl ketone derivative | Ring deactivation; handle for elaboration |
| Halogenation | N-Bromosuccinimide | Bromo-aryl derivative | Handle for cross-coupling reactions |
| Sulfoniumization | Diaryl sulfoxide/Acid | Aryl sulfonium salt | Increased solubility; functional handle |
The tertiary amine of this compound is a key site for derivatization.
Quaternization: The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. evitachem.com This transformation introduces a permanent positive charge, significantly altering the molecule's solubility and electronic properties. The choice of the alkyl halide allows for the introduction of a wide variety of substituents.
N-Dealkylation and Re-alkylation: While more complex, synthetic routes involving N-dealkylation of one or both methyl groups followed by re-introduction of different alkyl, aryl, or functionalized groups can lead to a diverse array of secondary or tertiary aniline (B41778) analogues. This allows for fine-tuning of the steric and electronic environment around the nitrogen atom. For instance, analogues such as N-isopropyl-3,4-dimethylaniline have been documented, highlighting the possibility of varied N-alkyl substitution patterns. chemspider.com
Stereochemical control at the nitrogen center becomes relevant in the context of quaternary ammonium salts. If the nitrogen atom is bonded to four different substituents, it becomes a chiral center. While the synthesis of such chiral salts from this compound is not specifically detailed in the literature, it represents a potential avenue for creating chiral molecular probes or catalysts.
Table 2: N-Substitution Reactions
| Reaction Type | Reagent Example | Product Type | Key Feature |
|---|---|---|---|
| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Permanent positive charge |
| N-Alkylation | Ethyl Bromide (C₂H₅Br) | Asymmetric Tertiary Amine | Varied steric/electronic properties |
Modification of the isopropyl group offers another route to novel analogues. Although specific literature on the elaboration of the isopropyl group for this particular molecule is limited, general synthetic organic chemistry principles can be applied. The benzylic position of the isopropyl group (the carbon atom attached to the aromatic ring) is the most likely site for initial functionalization. Potential transformations could include:
Benzylic Oxidation: Controlled oxidation could potentially convert the isopropyl group into a 2-hydroxypropyl or an acetonyl substituent, introducing new functional groups for further reaction.
Benzylic Halogenation: Free-radical halogenation could introduce a halogen at the benzylic position, creating a reactive handle for nucleophilic substitution or elimination reactions.
These modifications would lead to derivatives with significantly different steric profiles and the potential for new chemical reactivity, although they remain speculative without direct experimental validation on this substrate.
Exploration of Structure-Reactivity Relationships in Derivatives (excluding biological/pharmacological activity)
The relationship between the structure of this compound derivatives and their chemical reactivity is a cornerstone of their synthetic utility. The electronic nature of the aromatic ring is highly sensitive to the substituents present. The parent molecule's high reactivity in electrophilic substitutions is due to the cumulative electron-donating character of the dimethylamino and alkyl groups. evitachem.com
Introducing an electron-withdrawing group (EWG), such as a nitro or acyl group, onto the ring would deactivate it towards further electrophilic attack. Conversely, the reactivity of these new functional groups can be explored. For example, a nitro-substituted derivative can undergo reduction, while an acyl group can be a site for nucleophilic addition at the carbonyl carbon.
In the context of multi-component reactions, the steric and electronic profile of the aniline derivative is critical. For instance, in a three-component reaction to form 3-sulfonyl-2-aminopyridines, the use of sterically demanding reactants was shown to lead to longer reaction times and lower yields. acs.org Therefore, modifying the isopropyl or N-alkyl groups on the this compound scaffold would be expected to directly impact its performance in such complex transformations, with bulkier groups potentially hindering the approach to the catalytic or reactive center and lowering reaction efficiency.
Stereochemical Aspects and Chiral Synthesis of Derivatized Compounds
This compound itself is an achiral molecule. However, chirality can be introduced into its derivatives through several synthetic strategies:
Atropisomerism: The introduction of sufficiently bulky substituents at the positions ortho to the N,N-dimethylamino group or the isopropyl group could hinder free rotation about the C-N or C-C single bonds, potentially leading to stable, separable atropisomers. This would require significant steric hindrance that is not present in the parent molecule.
Creation of a New Stereocenter: Functionalization of the isopropyl group, for example, via asymmetric hydrogenation of a propenyl-analogue or through stereoselective benzylic functionalization, could create a chiral center on the side chain.
Chiral Quaternary Ammonium Salts: As mentioned previously, quaternization of the nitrogen atom with a fourth, different substituent would create a chiral nitrogen center. The resolution of the resulting enantiomers or the use of a chiral alkylating agent could provide access to enantiopure derivatives.
While these are theoretically sound approaches, the specific application of chiral synthesis methodologies to produce stereoisomerically pure derivatives of this compound is not prominently featured in current literature, representing an area for future investigation.
Multi-Component Reactions and Heterocyclic Annulations Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the atoms of all starting materials, are a powerful tool in modern synthetic chemistry. rsc.orgbeilstein-journals.org Aromatic amines are common components in MCRs for the synthesis of heterocyclic compounds. This compound can serve as the amine component in various MCRs to generate complex, fused heterocyclic systems.
For example, a general protocol for the synthesis of 3-sulfonyl-2-aminopyridines involves a one-pot, three-component coupling of an N,N-dimethylacrolein, a sulfonylacetonitrile, and a primary amine. acs.org By substituting this compound for the primary amine, one could potentially synthesize a highly substituted pyridine (B92270) derivative. The reaction would likely proceed through an initial Knoevenagel condensation followed by a Michael addition of the aniline and subsequent intramolecular cyclization.
Similarly, microwave-assisted MCRs have been used to synthesize furo[3,4-b]quinoline derivatives from an aldehyde, an enamineone, and tetronic acid. researchgate.net The adaptability of these reactions suggests that this compound could be incorporated into analogous reaction schemes to build novel heterocyclic cores, where the aniline nitrogen participates in ring formation. The use of microwave irradiation in these reactions often leads to higher yields and significantly reduced reaction times. beilstein-journals.orgresearchgate.net
Table 3: Potential Multi-Component Reactions Involving an Aniline Scaffold
| Reaction Name/Type | Reactants | Resulting Heterocycle | Potential Role of Aniline |
|---|---|---|---|
| Pyridine Synthesis | Acrolein derivative, active methylene (B1212753) nitrile, amine | Substituted Pyridine | Nucleophile in Michael addition/cyclization |
| Furoquinoline Synthesis | Aldehyde, enamineone, tetronic acid | Furoquinoline | Amine component in condensation/cyclization |
| Biginelli-like Reaction | Aldehyde, β-ketoester, urea/thiourea derivative | Dihydropyrimidinone | Amine/Urea component |
These advanced synthetic strategies underscore the potential of this compound as a versatile building block for the construction of diverse and complex molecular architectures.
Iv. Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of "3-Isopropyl-N,4-dimethylaniline" in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, connectivity, and through-space interactions.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the isopropyl methine proton, and the isopropyl methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino and alkyl groups and their relative positions on the benzene (B151609) ring. The N-methyl protons would likely appear as a singlet, though restricted rotation around the C-N bond due to steric hindrance from the adjacent isopropyl group could lead to broadening or even splitting of this signal at lower temperatures. The isopropyl group will present as a septet for the methine proton and a doublet for the two methyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The N-methyl and isopropyl carbons will also have characteristic chemical shifts. For instance, in N,N,3-trimethylaniline, the N-methyl carbons appear around 40.73 ppm, and the aromatic methyl carbon is at 21.87 ppm rsc.org. In N-isopropyl-N-methylaniline, the N-methyl carbon is at 37.55 ppm, and the isopropyl carbons (methine and methyls) are at 46.92 ppm and 11.22 ppm, respectively rsc.org.
Dynamic NMR (DNMR) Studies: The presence of the bulky isopropyl group ortho to the dimethylamino group introduces significant steric hindrance, which can restrict the rotation around the C(aryl)-N bond. This restricted rotation, or atropisomerism, can lead to the non-equivalence of the two N-methyl groups, which may be observable by NMR at low temperatures. As the temperature is increased, the rate of rotation increases, leading to the coalescence of the two distinct N-methyl signals into a single, time-averaged signal. Dynamic NMR studies allow for the determination of the energy barrier for this rotational process, providing valuable insight into the conformational flexibility of the molecule. Such phenomena have been observed in other sterically hindered N,N-dimethylanilines. youtube.com
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.2 | Multiplet |
| N-CH₃ | ~2.9 | Singlet |
| Isopropyl CH | ~2.8 - 3.2 | Septet |
| Isopropyl CH₃ | ~1.2 | Doublet |
Note: These are estimated values based on related compounds and are subject to solvent effects and experimental conditions.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | 120 - 150 |
| Aromatic CH | 110 - 130 |
| N-CH₃ | ~40 |
| Isopropyl CH | ~28 |
| Isopropyl CH₃ | ~24 |
| Aromatic C-CH₃ | ~20 |
Note: These are estimated values based on related compounds and are subject to solvent effects and experimental conditions.
High-Resolution Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of "this compound" and for elucidating its fragmentation pathways upon ionization. Electron ionization (EI) is a common technique for volatile compounds like anilines.
The mass spectrum of an N-alkylaniline is typically characterized by a prominent molecular ion peak due to the stability of the aromatic system. libretexts.org The fragmentation of N,N-dialkylanilines is often dominated by alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. youtube.com For "this compound," this would involve the loss of a methyl radical from the dimethylamino group or the loss of a propyl radical from the isopropyl group. The resulting fragment ions are stabilized by resonance.
Expected Fragmentation Pathways:
Loss of a methyl group (-CH₃): This would result in a fragment ion with m/z = 148. This is a common fragmentation for N,N-dimethylanilines.
Loss of an ethyl group (-C₂H₅) from the isopropyl group: This would lead to a fragment at m/z = 134.
Loss of a propyl radical (-C₃H₇) from the isopropyl group: This would produce a fragment ion at m/z = 120.
Formation of a tropylium-like ion: Rearrangements can lead to the formation of stable aromatic fragment ions.
Isomeric Differentiation: Mass spectrometry can be a powerful tool for differentiating between isomers of "this compound," such as 5-Isopropyl-N,2-dimethylaniline or N-butyl-N-methylaniline. While isomers will have the same molecular weight, their fragmentation patterns will differ due to the different substitution patterns and the relative stabilities of the resulting fragment ions. nih.gov Techniques like tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing a more detailed "fingerprint" for each isomer. nih.gov For instance, the relative abundance of fragments resulting from the loss of methyl versus propyl groups would be a key differentiator. The use of derivatization followed by GC/MS analysis can also aid in the separation and identification of isomers. libretexts.org
Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₁H₁₇N | 163.1361 |
| [M-CH₃]⁺ | C₁₀H₁₄N | 148.1126 |
| [M-C₃H₇]⁺ | C₈H₁₀N | 120.0813 |
Note: These are theoretical values. The observed fragmentation pattern and relative intensities would depend on the ionization method and energy.
Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in "this compound" and the nature of intermolecular interactions in the condensed phase.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various vibrational modes of the molecule. While a specific spectrum for "this compound" is not documented, the expected bands can be predicted based on data from similar molecules like N,N-dimethylaniline and its derivatives. spectrabase.comnist.gov
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and isopropyl groups will be observed in the 2850-2960 cm⁻¹ range.
C=C stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N stretching: The C(aryl)-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The C(alkyl)-N stretching will appear at lower wavenumbers.
C-H bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton. youtube.comyoutube.com The Raman spectrum of "this compound" would be expected to show strong bands for the aromatic ring breathing modes and the symmetric vibrations of the alkyl substituents. Resonance Raman spectroscopy could be employed to enhance the signals of chromophoric parts of the molecule. rsc.org
Intermolecular Interactions: In the solid state, intermolecular interactions such as van der Waals forces and potential weak C-H···π interactions will influence the vibrational frequencies. These interactions can lead to shifts in the positions and changes in the shapes of the vibrational bands compared to the gas or solution phase spectra.
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C(aryl)-N stretch | 1250 - 1350 | IR, Raman |
| Aromatic C-H oop bend | 700 - 900 | IR |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of "this compound" has not been reported in the Cambridge Structural Database (CSD).
However, studies on related substituted anilines provide insights into the likely packing motifs and intermolecular interactions. acs.orgnih.govresearchgate.net The crystal packing of anilines is often governed by a combination of van der Waals forces and, where applicable, hydrogen bonding. In the case of "this compound," which lacks a traditional hydrogen bond donor, the crystal packing will be primarily dictated by steric effects of the bulky isopropyl group and the dimethylamino group, as well as potential C-H···π interactions.
The steric hindrance between the ortho-isopropyl group and the N,N-dimethylamino group is expected to cause a significant twisting of the dimethylamino group out of the plane of the benzene ring. The magnitude of this twist angle is a key structural parameter that influences the electronic properties of the molecule.
Crystal Engineering: The principles of crystal engineering could be applied to "this compound" to form co-crystals with other molecules. By introducing co-formers with complementary functional groups, it may be possible to create novel solid-state architectures with tailored properties. For example, co-crystallization with molecules capable of forming C-H···N or C-H···π interactions could lead to predictable and robust supramolecular assemblies.
Hypothetical Crystallographic Data
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interactions | van der Waals forces, C-H···π interactions |
| Dihedral Angle (C-C-N-C) | Expected to be significantly non-planar |
Note: These are predictions based on the structures of similar molecules.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Optically Active Derivatives
While "this compound" itself is not chiral, it is conceivable that chiral derivatives could be synthesized, for instance, by introducing a chiral center in one of the alkyl groups or by resolving atropisomers if the rotational barrier around the C-N bond is high enough to allow for separation at room temperature.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. rsc.org For a chiral derivative of "this compound," the ECD spectrum would provide information about the absolute configuration of the stereocenters and the conformation of the molecule in solution. The electronic transitions of the aniline (B41778) chromophore would give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms.
The development of chiral aniline derivatives is an active area of research, particularly in the context of asymmetric catalysis and materials science. metu.edu.tr Chiroptical techniques like ECD would be essential for the characterization of any such novel, optically active compounds derived from "this compound."
V. Theoretical and Computational Investigations of 3 Isopropyl N,4 Dimethylaniline
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-Isopropyl-N,4-dimethylaniline. These calculations provide valuable information about the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The electronic structure of aniline (B41778) and its derivatives is significantly influenced by the substituents on the phenyl ring and the amino group. For this compound, the electron-donating nature of the isopropyl and dimethylamino groups affects the electron density distribution across the aromatic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity. semanticscholar.orgresearchgate.net A smaller energy gap generally implies higher reactivity.
In a study on a related compound, 4-isopropyl-N,N-Bis(4-azidophenyl)aniline (IPAPA), DFT calculations using the B3LYP and CAM-B3LYP functionals with a 6-311++G(d,p) basis set were performed to determine its electronic properties. semanticscholar.orgresearchgate.net The HOMO and LUMO energies were calculated, and the energy gap was determined to understand the charge transfer characteristics within the molecule. semanticscholar.orgresearchgate.net Similar calculations for this compound would reveal the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates the resistance to change in electron distribution, while electronegativity measures the ability to attract electrons.
| Parameter | Description | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies, indicating chemical reactivity. | ΔE = ELUMO - EHOMO |
| Electronegativity (χ) | Measure of the power of an atom or group of atoms to attract electrons towards itself. | χ = - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | Resistance of a chemical species to a change in its electronic configuration. | η = (ELUMO - EHOMO) / 2 |
| Global Softness (S) | Reciprocal of global hardness, indicating the capacity to receive electrons. | S = 1 / (2η) |
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influence its physical properties and biological activity. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and energy landscapes of molecules. rsc.org
For aniline derivatives, the orientation of the amino group with respect to the phenyl ring is a key conformational feature. In the case of this compound, the presence of bulky isopropyl and dimethylamino groups can lead to steric hindrance, influencing the preferred conformations. Molecular mechanics methods, using force fields, can be employed to calculate the potential energy of different conformations and identify the most stable ones.
Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. rsc.org These simulations can reveal the accessible conformations and the energy barriers between them, providing a comprehensive energy landscape. rsc.org For instance, MD simulations of aromatic amino acids have been used to study their self-assembly and the formation of aggregates. rsc.org Similar simulations for this compound could elucidate its intermolecular interactions and aggregation behavior. The study of N,N-dimethylaniline has shown that pre-association can occur at minimum distances of approximately 3 Å. acs.org
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. By exploring this landscape, researchers can identify local and global energy minima, which correspond to stable and metastable conformations, as well as the transition states that connect them.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.
DFT calculations have been successfully used to predict the 1H and 13C NMR spectra of various organic molecules, including aniline derivatives. nih.gov For a related compound, 4-isopropyl-N,N-Bis(4-azidophenyl)aniline, theoretical 1H-NMR spectral data were compared with experimental results, showing good harmony. semanticscholar.orgresearchgate.net Machine learning methods are also emerging as powerful tools for predicting NMR spectra, especially for large and flexible molecules. nih.gov
Similarly, computational methods can predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. These predicted spectra can be compared with experimental FTIR spectra to aid in the assignment of absorption bands.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Application |
|---|---|---|---|
| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (δ) | DFT (e.g., GIAO method), Machine Learning | Structural elucidation, confirmation of synthesis. |
| IR (Infrared) Spectroscopy | Vibrational Frequencies (cm-1) | DFT (Harmonic frequency calculations) | Identification of functional groups, comparison with experimental spectra. |
| UV-Vis Spectroscopy | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) | Understanding electronic structure and optical properties. |
Reaction Mechanism Studies via Computational Transition State Analysis and Reaction Pathways
Computational chemistry plays a crucial role in investigating reaction mechanisms by allowing for the detailed study of reaction pathways and the characterization of transition states. vcu.edu For reactions involving this compound, computational methods can provide insights that are often difficult to obtain through experimental means alone.
Transition state theory is a cornerstone of these studies. By locating the transition state structure on the potential energy surface, researchers can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. mdpi.com The intrinsic reaction coordinate (IRC) method is then used to confirm that the identified transition state connects the reactants and products. nih.gov
For example, computational studies on the reaction of aniline with methyl radicals have elucidated the reaction mechanism, indicating that it can proceed via addition or abstraction channels. nih.gov Similarly, the reaction of 4-methyl aniline with hydroxyl radicals has been studied using the M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics. mdpi.com These studies revealed that the abstraction of a hydrogen atom from the amino group is a key step. mdpi.com Computational studies have also been instrumental in understanding the regioselective synthesis of substituted anilines, ruling out proposed mechanisms by failing to locate a thermally accessible transition state. acs.org
Solvent Effects on Reactivity and Structure: Advanced Computational Approaches
The reactivity and structure of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry offers several advanced approaches to model these solvent effects. These methods can be broadly categorized into implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good qualitative understanding of how the solvent polarity affects the solute's properties.
Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the simulation. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a popular choice, where the solute is treated with a high level of quantum mechanics theory, and the solvent molecules are treated with a more computationally efficient molecular mechanics force field. acs.org This hybrid approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Studies on aniline derivatives have shown that solvent polarity can affect their electronic properties, such as dipole moments and polarizabilities. researchgate.net For instance, the study of p-nitroaniline in different solvents revealed a red solvatochromic shift in polar solvents, which was accurately predicted using a QM/Effective Fragment Potential (EFP) model. researchgate.net Molecular dynamics simulations with explicit solvent molecules can also be used to study the solvation structure and dynamics around a solute. tandfonline.com For N,N-dimethylaniline, MD simulations have shown that the solvent molecules arrange themselves in a specific manner around the aromatic ring. acs.org
Vi. Reaction Mechanisms and Intrinsic Reactivity Profiles
Role of 3-Isopropyl-N,4-dimethylaniline as a Nucleophile and Base in Organic Transformations
The chemical behavior of this compound is largely dictated by the presence of the dimethylamino group. The lone pair of electrons on the nitrogen atom makes the compound both a potent nucleophile and a Brønsted-Lowry base.
As a nucleophile , the nitrogen atom can attack electron-deficient centers, participating in various substitution and addition reactions. The nucleophilicity of the nitrogen is influenced by both electronic and steric factors. The electron-donating nature of the methyl and isopropyl groups on the aromatic ring, as well as the methyl groups on the nitrogen, increases the electron density on the nitrogen atom, enhancing its nucleophilic character compared to aniline (B41778). However, the presence of the bulky isopropyl group ortho to the dimethylamino group can introduce steric hindrance, potentially slowing down reactions with sterically demanding electrophiles.
In its role as a base , this compound can accept a proton to form its corresponding anilinium ion. The basicity is a measure of the availability of the nitrogen's lone pair to bond with a proton. Similar to its nucleophilicity, the basicity is enhanced by the electron-donating substituents. This makes it a stronger base than aniline, but its utility as a base in organic synthesis can be tempered by its potential to act as a competing nucleophile.
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics
The dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the benzene (B151609) ring through resonance. This effect significantly increases the rate of reaction compared to unsubstituted benzene. The directing effect of the substituents on the ring determines the position of electrophilic attack.
The dimethylamino group is a strong ortho, para-director. However, the substitution pattern of this compound introduces regiochemical complexity. The available positions for electrophilic attack are C2, C5, and C6.
Position C2: This position is ortho to the strongly activating dimethylamino group but is sterically hindered by the adjacent isopropyl group.
Position C5: This position is meta to the dimethylamino group and ortho to the methyl group.
Position C6: This position is ortho to the dimethylamino group and meta to the methyl group.
Considering the powerful ortho, para-directing ability of the dimethylamino group, positions C2 and C6 are electronically favored. However, the significant steric bulk of the isopropyl group at C3 is expected to heavily disfavor electrophilic attack at the C2 position. Therefore, the primary site of electrophilic substitution is predicted to be the C6 position , which is electronically activated and sterically accessible. The methyl group at C4 also provides some activation to the adjacent C5 position, but the influence of the dimethylamino group is dominant.
Acid-Base Properties and Protonation Equilibria: Advanced Studies
The pKa of the anilinium ion is a measure of the acidity of the protonated amine. A higher pKa value for the anilinium ion corresponds to a stronger basicity of the parent aniline. The presence of electron-donating groups increases the electron density on the nitrogen, stabilizing the positive charge of the conjugate acid to a lesser extent and thus increasing the pKa.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| N,N-Dimethylaniline | 5.15 |
| m-Toluidine (3-methylaniline) | 4.73 |
| 3-Isopropylaniline (B1630885) | 4.67 (Predicted) |
Data for illustrative purposes. The pKa of 3-isopropylaniline is a predicted value.
The N,N-dimethyl groups significantly increase the basicity compared to aniline. The methyl group at the 4-position and the isopropyl group at the 3-position are both electron-donating through induction and hyperconjugation, which would be expected to further increase the basicity of this compound relative to N,N-dimethylaniline. The protonation equilibrium will lie in favor of the anilinium ion in acidic solutions and in favor of the free amine in basic solutions.
Redox Chemistry and Electrochemical Behavior of the Amine Functionality
The amine functionality of this compound is susceptible to oxidation. Electrochemical studies of substituted anilines have shown that they can undergo oxidation to form radical cations, which can then participate in further reactions such as dimerization or polymerization.
The oxidation potential of anilines is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. The dimethylamino, methyl, and isopropyl groups in this compound are all electron-donating, and thus it is expected to have a relatively low oxidation potential compared to aniline.
The electrochemical oxidation of N,N-disubstituted anilines often proceeds through a one-electron transfer to form a stable radical cation. The fate of this radical cation depends on the reaction conditions and the structure of the molecule. The presence of the isopropyl group at the ortho position may influence the follow-up reactions of the electrochemically generated radical cation, potentially leading to different products compared to less sterically hindered anilines.
Participation in Coupling Reactions and Cross-Coupling Methodologies
Aryl amines and their derivatives are important substrates in modern cross-coupling methodologies, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not prevalent in the literature, its structure suggests potential utility in several types of coupling reactions.
For instance, the C-N bond of the dimethylamino group could potentially be cleaved and transformed under certain catalytic conditions. More commonly, the aromatic C-H bonds could be activated for direct arylation reactions. Alternatively, if the aromatic ring were functionalized with a halide or triflate, the resulting derivative of this compound would be a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with an organoboron reagent.
Heck Reaction: Reaction with an alkene.
Buchwald-Hartwig Amination: Reaction with an amine.
Sonogashira Coupling: Reaction with a terminal alkyne.
In these hypothetical scenarios, the electronic and steric properties of the 3-isopropyl and 4-methyl substituents would influence the efficiency and outcome of the coupling reaction. The electron-rich nature of the ring could facilitate oxidative addition in some catalytic cycles, while the steric hindrance around the reactive center could pose challenges.
Vii. Applications of 3 Isopropyl N,4 Dimethylaniline in Advanced Chemical Synthesis and Materials Science Non Prohibited
Utilization as a Building Block in Complex Organic Synthesis
3-Isopropyl-N,4-dimethylaniline serves as a key structural unit in the creation of more complex molecules. Its chemical reactivity, centered on the aromatic amine, allows it to be a starting point for multi-step syntheses in various sectors, including the development of agricultural chemicals. evitachem.com The synthesis of the compound itself can be achieved through several established methods, such as the alkylation of aniline (B41778) derivatives or the reduction of corresponding nitro compounds, providing flexible routes to this important building block. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | N,N,4-trimethyl-3-propan-2-ylaniline |
| CAS Number | 66789-72-8 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol evitachem.com |
Precursor in Dyestuff and Pigment Synthesis
Aromatic amines are foundational to the synthesis of azo dyes, a large and commercially significant class of colorants. sphinxsai.comnih.gov The general method involves a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling component. unb.caplantarchives.orgyoutube.com
This compound, as a substituted aniline, is a suitable precursor for the first step, forming a diazonium salt upon reaction with a reagent like sodium nitrite (B80452) in an acidic medium. This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, to form a molecule containing the characteristic azo group (-N=N-), which acts as a chromophore. The specific substituents on the aromatic rings, such as the isopropyl and dimethylamino groups of the title compound, influence the resulting dye's color, solubility, and fastness properties.
Intermediate in Polymer Chemistry and Advanced Material Precursors
While specific, large-scale polymerization of this compound is not widely documented, aniline and its derivatives are important in polymer science. Polyaniline is a well-known conducting polymer, and the incorporation of substituted anilines can be used to tune the properties of polymeric materials. The functional groups on this compound offer potential sites for polymerization or for grafting onto other polymer backbones to impart specific properties, such as hydrophobicity or altered thermal stability, relevant to the creation of advanced polymers and high-performance materials.
Reagent in Diverse Organic Transformations
The chemical nature of this compound allows it to participate in a range of organic reactions. The electron-donating dimethylamino group activates the benzene (B151609) ring, facilitating electrophilic aromatic substitution reactions. evitachem.com This makes it a useful reagent for introducing the 3-isopropyl-N,4-dimethylanilino moiety into other molecules.
Table 2: Key Organic Transformations Involving this compound
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | The activated aromatic ring readily reacts with electrophiles, allowing for the introduction of functional groups like nitro or acyl groups. evitachem.com |
| Nitration | Treatment with nitrating agents can produce nitro-derivatives, which are themselves versatile intermediates for further synthesis. evitachem.com |
| Quaternization | The tertiary amine can react with alkyl halides to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts or ionic liquids. evitachem.com |
| Diazotization | As discussed, reaction with nitrous acid yields a diazonium salt, a key step in producing azo compounds. nih.govunb.ca |
A structurally similar compound, 3,4-Dimethylaniline (B50824), has been used as a reagent to study electron donor-acceptor (EDA) interactions and to form ionic imido complexes with transition metals like molybdenum. sigmaaldrich.com This highlights the utility of such substituted anilines as reagents in organometallic and coordination chemistry.
Role as a Ligand or Organocatalyst in Metal-Mediated and Asymmetric Catalysis
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This function is crucial in catalysis, where the compound can serve as a ligand. The steric bulk provided by the isopropyl and methyl groups can influence the coordination environment around a metal catalyst, which in turn can affect the catalyst's activity and selectivity.
In the field of asymmetric catalysis, which is vital for producing chiral molecules, chiral aniline derivatives are used as ligands to induce enantioselectivity. google.com While this compound is itself achiral, it can be a precursor for synthesizing more complex chiral ligands. Furthermore, patents have described the use of palladium complexes with Schiff base ligands for the synthesis of related compounds like 3,4-dimethylaniline, underscoring the interplay between substituted anilines and metal catalysis. google.com
Photophysical Properties and Potential Applications in Optoelectronic and Sensing Materials
The N,N-dialkylaniline structural motif is a well-established electron-donating group used in the design of functional dyes with specific photophysical properties. Although detailed studies on this compound are not prevalent, research on analogous molecules provides insight into its potential. For example, compounds containing a dimethylaminophenyl group have been investigated as potential laser dyes and are known to exhibit phenomena such as intramolecular charge transfer (ICT) upon excitation. This property is fundamental to applications in nonlinear optics and chemical sensing, where changes in the environment can modulate the fluorescence or absorption characteristics of the molecule. The structure of this compound makes it a candidate for incorporation into larger molecular systems designed for optoelectronic or sensing purposes.
Analytical Reagent in Specific Chemical Methodologies
In the context of analytical chemistry, the accurate identification and quantification of chemical isomers are critical. Advanced chromatographic techniques are essential for this purpose. A study has reported the successful separation of all six dimethylaniline (xylidine) isomers using supercritical fluid chromatography (SFC) coupled with electrospray ionization tandem mass spectrometry (MS/MS). nih.gov This methodology allows for the selective detection of specific isomers, such as 3,5-dimethylaniline, in complex mixtures at parts-per-billion levels. nih.gov While this describes the analysis of dimethylanilines rather than their use as a reagent, it places this compound and its isomers within the scope of advanced analytical methods where they are important analytes for exposure and environmental assessment.
Integration into Supramolecular Chemistry and Nanostructure Fabrication
While direct research on the application of this compound in supramolecular chemistry and nanostructure fabrication is not extensively documented, its molecular structure provides a strong basis for its potential utility in these advanced fields. The unique combination of a substituted aromatic ring and a tertiary amine group suggests its capacity to act as a versatile building block and functional agent in the bottom-up construction of complex chemical systems.
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. Oligoanilines, for instance, have been shown to self-assemble into intricate, flower-like hierarchical structures through a combination of hydrogen bonding, hydrophobic forces, and π-π stacking. nih.gov Similarly, functionalized aniline-based amphiphiles can self-assemble into conductive nanowires. bris.ac.uk The structure of this compound, featuring an electron-rich phenyl ring, is conducive to π-π stacking interactions, a key driving force in the self-assembly of many supramolecular architectures. nih.gov The bulky isopropyl and methyl groups can influence the steric and electronic properties, potentially directing the geometry and stability of the resulting assemblies.
In the realm of nanostructure fabrication, aniline and its derivatives have been successfully employed as stabilizing or "capping" agents for metallic nanoparticles. capes.gov.brresearchgate.net Capping agents are crucial as they bind to the surface of nanoparticles, preventing their aggregation and controlling their growth, size, and shape. frontiersin.orgnih.gov The amine group on aniline molecules shows a strong affinity for metal surfaces, making it an effective anchor. researchgate.netresearchgate.net It is plausible that this compound could serve a similar role. Its tertiary amine could coordinate with metal ions, while the bulky alkyl substituents could provide a robust steric barrier, preventing agglomeration and ensuring the stability of the nanoparticle dispersion.
Furthermore, aniline derivatives can be polymerized to form polyaniline (PANI), a conducting polymer. This polymer can be used to coat nanoparticles, such as magnesium oxide (MgO) and cobalt oxide (Co₃O₄), creating nanocomposites with enhanced properties. nih.gov The potential for this compound to be used as a monomer or co-monomer in such polymerizations opens up possibilities for creating novel polymer-nanoparticle hybrid materials with tailored electronic and physical properties. The specific substituents on the aniline ring are known to affect the morphology and properties of the resulting polymers and their self-assembled structures. rsc.org
The table below outlines the key structural features of this compound and their potential significance in the fields of supramolecular chemistry and nanostructure fabrication, based on the established roles of analogous aniline compounds.
| Structural Feature | Potential Role in Supramolecular Chemistry | Potential Role in Nanostructure Fabrication |
| Aromatic Phenyl Ring | Can participate in π-π stacking interactions, promoting the self-assembly of ordered supramolecular structures. | Can influence the electronic properties of nanocomposites when used as a monomer for polymer coatings. |
| Tertiary Amine Group | Can act as a hydrogen bond acceptor in specific solvent systems, influencing molecular recognition and assembly. | Can serve as a strong anchoring group to the surface of metal nanoparticles, acting as an effective capping agent. researchgate.netresearchgate.net |
| N,4-Dimethyl Groups | These groups modify the electronic nature of the aniline ring and can influence the strength of intermolecular interactions. | Can affect the reactivity of the monomer during the formation of polymer coatings for nanoparticles. |
| 3-Isopropyl Group | Provides significant steric bulk, which can direct the packing of molecules in a crystal lattice or supramolecular assembly, potentially leading to specific architectures. | Can act as a steric stabilizer, preventing the agglomeration of nanoparticles and controlling their size and dispersion. frontiersin.org |
Viii. Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Synthetic Pathways for Enhanced Sustainability
The traditional synthesis of substituted anilines often involves multi-step procedures with harsh reagents and significant waste generation. Future research will likely focus on developing more sustainable and efficient synthetic routes to 3-Isopropyl-N,4-dimethylaniline. This includes the exploration of one-pot syntheses and the use of greener catalysts and solvents.
One promising approach is the direct synthesis from readily available starting materials like nitroarenes and methanol (B129727). For instance, a one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been developed using a Raney-Ni® catalyst, achieving a high yield. rsc.org This methodology could potentially be adapted for the synthesis of this compound, offering a streamlined and atom-economical process. Another avenue involves the use of carbon-supported ruthenium nanoparticles (Ru/C) as a heterogeneous catalyst for the N-dimethylation of various functionalized amines, which has shown broad applicability and good functional group compatibility. researchgate.net
Furthermore, the use of deep eutectic solvents (DESs) as both catalyst and reaction medium in Friedel-Crafts type reactions represents a significant step towards greener chemical processes. researchgate.net Research into a DES-based system for the synthesis of this compound could lead to a more environmentally benign and cost-effective manufacturing process.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| One-pot synthesis from nitro-precursors | Reduced number of steps, lower waste generation, increased efficiency. rsc.org | Catalyst development and optimization for the specific substrate. |
| Heterogeneous catalysis (e.g., Ru/C) | Easy catalyst recovery and reuse, good functional group tolerance. researchgate.net | Catalyst design for selective N-dimethylation in the presence of an isopropyl group. |
| Deep Eutectic Solvents (DESs) | Use of biodegradable and low-cost solvents, potential for catalyst recycling. researchgate.net | Screening of DES compositions and compatible catalysts for optimal reaction conditions. |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Beyond its established role as a synthetic intermediate, future research is expected to uncover novel reactivity patterns for this compound. This involves moving beyond predictable electrophilic aromatic substitution reactions to explore more complex and selective transformations.
A key area of interest is the generation of electrophilic N-aryl nitrenoid intermediates from substituted anilines through low-temperature, protecting-group-free oxidation. sci-hub.se This has been shown to enable C-N and C-C bond formations to construct functionalized N-heterocycles. sci-hub.se Applying this methodology to this compound could lead to the synthesis of novel heterocyclic structures with potential applications in materials science and catalysis.
Another exciting prospect is the use of transition-metal catalysis to achieve unconventional C-H functionalization. For example, Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline (B41778) derivatives have been demonstrated, providing access to substitution patterns that are difficult to achieve through classical methods. nih.govrsc.orgrsc.org The application of such a strategy to this compound could yield highly substituted derivatives with unique electronic and steric properties.
| Unconventional Reaction | Potential Outcome for this compound | Mechanistic Insight |
| N-Aryl Nitrenoid Formation | Synthesis of novel spirocyclic or bicyclic nitrogen-containing heterocycles. sci-hub.se | Generation of a highly reactive electrophilic nitrogen species that can undergo intramolecular cyclization. sci-hub.se |
| Pd-catalyzed meta-C-H Halogenation | Access to previously inaccessible isomers with halogen substituents at the meta-position. nih.govrsc.orgrsc.org | Directed C-H activation overcoming the inherent ortho-para directing effects of the amine and alkyl groups. nih.govrsc.orgrsc.org |
Integration into Advanced Smart Materials and Responsive Chemical Systems
The inherent electronic properties of the aniline moiety make it a valuable component in the design of smart materials. Future research could focus on incorporating this compound into responsive chemical systems, where its specific substitution pattern can be leveraged to tune material properties.
Aniline and its derivatives are known to be key building blocks for conducting polymers and redox-active materials. The presence of the N,N-dimethyl and isopropyl groups in this compound can influence the solubility, processability, and electrochemical behavior of polymers derived from it. This could lead to the development of new sensors, actuators, and electrochromic devices with tailored response characteristics.
The exploration of this compound in the formulation of stimuli-responsive polymers, which change their properties in response to external triggers like pH, temperature, or light, is another promising avenue. The specific steric and electronic environment of this compound could be harnessed to create materials with highly specific and tunable responses.
Interdisciplinary Research Integrating this compound in Novel Chemical Technologies
The full potential of this compound will likely be realized through interdisciplinary collaborations. Combining expertise from synthetic chemistry, materials science, and chemical engineering will be crucial for translating its unique properties into practical applications.
For example, research efforts could focus on its use as a precursor for high-performance organic dyes and pigments. Its integration into dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs) could be explored in collaboration with materials physicists and engineers.
Furthermore, its role as a specialized monomer in polymerization processes could be investigated to create novel polymers with enhanced thermal stability, mechanical strength, or specific optical properties. This would require a concerted effort from polymer chemists and materials scientists to design, synthesize, and characterize these new materials.
Computational Design and Prediction of New Derivatives with Desired Properties (excluding biological)
Computational chemistry offers powerful tools for the rational design of new molecules with specific properties, and this approach is highly relevant for exploring the potential of this compound. metu.edu.tr In silico methods can be employed to predict the physicochemical properties of its derivatives, guiding synthetic efforts towards compounds with desired characteristics for non-biological applications. metu.edu.trmdpi.com
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound derivatives with properties such as solubility, melting point, and electronic absorption spectra. metu.edu.trnih.gov This would enable the high-throughput screening of virtual libraries of compounds to identify promising candidates for specific applications.
Furthermore, multiscale modeling approaches, which combine quantum mechanical calculations with classical molecular dynamics simulations, can provide detailed insights into the behavior of these molecules in condensed phases. mdpi.com This can be used to predict crystal packing, which is crucial for solid-state applications, and to understand the interactions of these molecules with other materials at a molecular level. mdpi.comacs.org
| Computational Method | Predicted Property | Potential Application |
| QSPR Modeling | Solubility, melting point, spectral properties. metu.edu.trnih.gov | Design of new dyes, pigments, and functional materials. |
| Molecular Dynamics | Crystal packing, intermolecular interactions. mdpi.com | Prediction of solid-state properties and material compatibility. |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices. | Understanding reactivity and guiding the design of new catalysts. |
Q & A
Q. What are the common synthetic routes for 3-Isopropyl-N,4-dimethylaniline, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of 3,4-dimethylaniline derivatives using isopropyl halides or alkylating agents under controlled conditions. Key parameters include temperature (e.g., 70 °C), pressure (1.5 MPa), and hydrogen-to-material molar ratios (10:1), which maximize conversion and selectivity . Catalytic modifications, such as Sn-doped Pt/C catalysts derived from potassium chloroplatinate precursors, enhance activity and stability, achieving >90% selectivity for the target product .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks for analogous compounds (e.g., N,4-dimethylaniline) appear at δ 2.26–2.84 ppm (methyl groups) and δ 6.66–7.03 ppm (aromatic protons) . X-ray crystallography of related brominated anilines reveals intermolecular interactions stabilized by hydrogen bonding and π-stacking, which may inform structural predictions .
Q. What are the primary challenges in optimizing alkylation reactions for this compound?
Competing side reactions, such as over-alkylation or isomer formation, require precise control of reaction time, temperature, and stoichiometry. For instance, excessive heating can degrade the product, while improper hydrogen ratios reduce selectivity . Catalytic selectivity is further influenced by precursor choice (e.g., PtCl₄ vs. PtSn/C) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact catalytic hydrogenation efficiency?
Steric hindrance from the isopropyl and methyl groups alters electron density on the aromatic ring, affecting adsorption on catalytic surfaces. Sn doping in Pt/C catalysts mitigates deactivation by modulating electron transfer, as shown in fixed-bed reactor studies where Sn-modified catalysts maintained >80% activity over 100 hours . Kinetic isotope effect (KIE) studies using deuterated analogs (e.g., CD₃-labeled derivatives) reveal mechanistic insights into hydrogenation pathways .
Q. What strategies resolve contradictions in reported selectivity data for derivatives of this compound?
Discrepancies often arise from differences in precursor purity or reaction scaling. Systematic studies using standardized analytical protocols (e.g., GC-MS with internal calibration) and controlled catalyst pre-treatment (e.g., reduction under H₂ flow) improve reproducibility . Comparative NMR analysis of byproducts (e.g., N-formylated derivatives) can identify competing reaction pathways .
Q. How can isotopic labeling or advanced spectroscopy elucidate reaction mechanisms in derivatization studies?
Deuterium labeling (e.g., CD₃I alkylation) combined with ¹H NMR tracks proton transfer steps in real time, as demonstrated in KIE experiments for C–N bond activation . In situ FTIR spectroscopy monitors intermediate species during formylation reactions, revealing rate-limiting steps in CO₂ reductive functionalization .
Q. What methodologies address challenges in differentiating structural isomers during synthesis?
Chromatographic separation (e.g., silica gel columns with petroleum ether/acetone eluents) and 2D NMR (COSY, NOESY) distinguish regioisomers. For example, NOESY correlations between methyl and aromatic protons resolve positional ambiguities in alkylated products . Computational modeling (DFT) of steric parameters further predicts isomer stability .
Methodological Considerations
- Catalyst Design : Prioritize Sn-doped Pt/C systems with chloroplatinate precursors for enhanced stability .
- Analytical Validation : Use HRMS and multi-nuclei NMR to confirm product identity and purity .
- Reactor Configuration : Fixed-bed reactors with automated temperature/pressure controls minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
